2-Piperazin-1-yl-quinoxaline hydrochloride
Description
Contextualization within Quinoxaline (B1680401) and Piperazine (B1678402) Chemical Scaffolds in Medicinal Chemistry Research
The quinoxaline scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a privileged structure in medicinal chemistry. lookchem.com Quinoxaline derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.govscbt.com The nitrogen atoms within the pyrazine ring are crucial for the molecule's electronic properties and its ability to interact with biological targets. lookchem.com
Similarly, the piperazine ring is a ubiquitous motif in drug discovery. nih.gov Its presence in a molecule can enhance water solubility and modulate pharmacokinetic properties. nih.gov The piperazine scaffold is a versatile linker and can be functionalized to optimize binding to target proteins. nih.gov The combination of these two scaffolds in 2-Piperazin-1-yl-quinoxaline hydrochloride results in a molecule with a unique three-dimensional structure and electronic distribution, making it a compelling subject for research.
Historical Trajectory of Academic Investigations on this compound and Related Analogues
Early research into compounds sharing this core structure primarily focused on their potential as therapeutic agents. Investigations into analogues have revealed a spectrum of biological activities, laying the groundwork for more targeted studies. For instance, derivatives have been synthesized and evaluated for their potential as antipsychotic agents and for their activity against various cancer cell lines. nih.gov
Overview of Emergent Research Areas for this compound in Chemical Biology
The unique structural features of this compound and its derivatives have positioned them as valuable tools in chemical biology. Current research is expanding beyond traditional medicinal chemistry to explore their utility in understanding and manipulating biological systems.
A significant area of investigation is their potential as anticancer agents. Derivatives of the 2-piperazinyl quinoxaline core have shown promising anti-proliferative activities. Molecular docking studies suggest that these compounds can bind to the catalytic cavity of protein kinases such as c-Kit and also interact with P-glycoprotein, a key protein involved in multidrug resistance in cancer.
Furthermore, the quinoxaline-piperazine scaffold is being explored for its antimicrobial properties. Structurally related compounds have demonstrated the ability to inhibit efflux pumps in fungi, such as Candida albicans, which is a mechanism of drug resistance. vulcanchem.com There is also growing interest in their potential antiviral applications, with some derivatives showing activity against respiratory viruses.
The versatility of the 2-Piperazin-1-yl-quinoxaline scaffold allows for the synthesis of a diverse library of analogues. These compounds can be used as chemical probes to investigate specific biological pathways or to identify new therapeutic targets. The ability to readily modify the piperazine and quinoxaline rings enables the fine-tuning of their biological activity and selectivity, making them powerful tools for chemical biology research.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-piperazin-1-ylquinoxaline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.ClH/c1-2-4-11-10(3-1)14-9-12(15-11)16-7-5-13-6-8-16;/h1-4,9,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAJTINZUSOXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3N=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506880 | |
| Record name | 2-(Piperazin-1-yl)quinoxaline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76052-62-5 | |
| Record name | 2-(Piperazin-1-yl)quinoxaline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 2 Piperazin 1 Yl Quinoxaline Hydrochloride
Established Synthetic Pathways for 2-Piperazin-1-yl-quinoxaline Hydrochloride
The synthesis of the 2-piperazin-1-yl-quinoxaline core traditionally relies on the condensation of o-phenylenediamines with α-dicarbonyl compounds, a method that has been refined over the years to improve yields and reduce environmental impact. nih.govijirt.org
Multi-Step Synthesis Approaches
Multi-step syntheses are common for creating complex quinoxaline (B1680401) derivatives, often starting with the formation of a quinoxaline precursor that is subsequently modified. A prevalent strategy involves the initial synthesis of a halo-quinoxaline, typically 2-chloroquinoxaline (B48734), which then undergoes nucleophilic substitution with piperazine (B1678402).
For instance, 2-Chloro-3-(piperazin-2-yl)quinoxaline can be synthesized by reacting 2,3-dichloroquinoxaline (B139996) with piperazine in the presence of anhydrous sodium carbonate. mdpi.com Another approach involves the reaction of 2-chloroquinoxaline with N-Boc-piperazine, followed by deprotection to yield the desired 2-(piperazin-1-yl)quinoxaline (B1600499). This multi-step process allows for the purification of intermediates, often leading to high-purity final products. researchgate.net A five-step synthesis starting from 2-nitroaniline (B44862) has also been reported to produce piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives. nih.gov
A general multi-step synthesis for 7-(piperazin-1-yl)-quinoxaline-2-carbonitrile 1,4-dioxide involves the following sequence:
Reaction of a suitable starting material with 1-Boc-piperazine.
Oxidation to form the 1,4-dioxide.
Cyclization with benzoylacetonitrile.
Deprotection of the Boc group to yield the final product. researchgate.net
One-Pot and Green Chemistry Methodologies
In response to the growing need for sustainable chemical processes, one-pot and green chemistry approaches for quinoxaline synthesis have been extensively developed. ijirt.orgnih.gov These methods often utilize environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave irradiation. ijirt.org
One-pot syntheses of quinoline (B57606) derivatives bearing a C3-piperazinyl function have been achieved using a modified Friedländer's protocol. nih.gov For the synthesis of 2-(piperazin-1-yl) quinoxaline derivatives, a one-pot, multi-component reaction has been developed using a novel sulfamic acid functionalized Fe3O4 magnetic nanoparticle as a highly effective and reusable nanocatalyst under green conditions. researchgate.net This approach offers several advantages, including high yields, operational simplicity, and minimal environmental impact. tandfonline.com
The use of various catalysts is a cornerstone of green quinoxaline synthesis. nih.gov Catalysts such as p-dodecylbenzenesulfonic acid (DBSA), cerium ammonium (B1175870) nitrate, and various metal-based catalysts have been employed to facilitate the condensation reaction under milder conditions and often in aqueous media. tandfonline.comorientjchem.org For example, DBSA acts as a Brønsted acid-surfactant-combined catalyst, enabling the reaction to proceed efficiently in water at room temperature. tandfonline.com
Functionalization and Derivatization Strategies of the Quinoxaline Core
The biological and material properties of 2-piperazin-1-yl-quinoxaline can be finely tuned by modifying either the quinoxaline ring system or the piperazine moiety.
Substituent Modification on the Quinoxaline Ring System
The quinoxaline core can be functionalized at various positions to introduce a wide range of substituents, thereby altering its electronic and steric properties. Direct C-H functionalization of quinoxalin-2(1H)-ones at the C3 position is a cost-effective method for synthesizing derivatives. mdpi.com
The electronic nature of substituents on the quinoxaline ring significantly influences the molecule's properties. Electron-donating groups (EDG) and electron-withdrawing groups (EWG) can be introduced to modulate the reactivity and biological activity of the compound. For example, the presence of an electron-donating group on the phenyl ring of 1,2-diamine precursors can favor the formation of quinoxalines, while electron-withdrawing groups may lead to slightly lower yields. rsc.org Halogenation and the introduction of nitro or carboxylic acid groups at the C6-position have been explored to modulate antibacterial potency and hydrophilicity. acs.org
A novel approach to functionalization involves modifying the quinoxaline core with carbazole (B46965) donors and cyano acceptors to develop thermally activated delayed fluorescence (TADF) emitters. rsc.org This highlights the versatility of the quinoxaline scaffold in materials science applications.
Table 1: Examples of Substituent Effects on Quinoxaline Synthesis
| Substituent on Phenylenediamine | Effect on Reaction | Reference |
|---|---|---|
| Electron-donating group (e.g., -CH3) | Favors formation of quinoxalines | rsc.org |
| Electron-withdrawing group (e.g., -NO2, -Cl) | Slightly lower yields | rsc.org |
Derivatization of the Piperazine Moiety
The secondary amine of the piperazine ring in 2-piperazin-1-yl-quinoxaline provides a convenient handle for further derivatization. This allows for the introduction of a vast array of functional groups, significantly expanding the chemical space of these compounds.
Common derivatization reactions include acylation, sulfonylation, and the introduction of various aryl and alkyl groups. For instance, novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have been synthesized and evaluated for their biological activities. nih.gov The synthesis of 2-(piperazin-1-yl) quinoline-3-carbaldehydes has been achieved through various reactions, including acylation, sulfonylation, and Claisen-Schmidt condensation. eurekaselect.com
The Buchwald-Hartwig cross-coupling reaction is a powerful tool for derivatizing the piperazine moiety. This palladium-catalyzed amination allows for the coupling of various substituted piperazines with a bromo-substituted quinoxaline precursor, leading to a diverse library of piperazinyl-quinoxaline derivatives. nih.govrsc.org
Derivatization of piperazine can also be achieved using reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or dansyl chloride to form stable, UV-active derivatives, which is particularly useful for analytical purposes. jocpr.comresearchgate.net
Table 2: Common Derivatization Reactions of the Piperazine Moiety
| Reaction Type | Reagents/Conditions | Resulting Functional Group | Reference |
|---|---|---|---|
| Acylation | Acyl chlorides, anhydrides | Amide | eurekaselect.com |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide | eurekaselect.com |
| Buchwald-Hartwig Coupling | Aryl halides, Pd catalyst, base | N-Aryl | nih.govrsc.org |
Advanced Synthetic Techniques and Catalysis in this compound Production
Modern synthetic chemistry has introduced advanced techniques and catalytic systems to further optimize the synthesis of quinoxaline derivatives. Nanocatalysis, in particular, has emerged as a highly efficient and green approach. rsc.org
The use of magnetic nanoparticles (MNPs) as catalyst supports, such as Fe3O4, allows for easy separation and recycling of the catalyst, aligning with the principles of green chemistry. researchgate.net For example, a sulfamic acid functionalized Fe3O4 MNP catalyst has been successfully used for the one-pot synthesis of 2-(piperazin-1-yl) quinoxaline derivatives. researchgate.net
Other advanced catalytic systems include:
Heteropolyoxometalates: Molybdophosphovanadates supported on alumina (B75360) have been shown to be effective catalysts for quinoxaline synthesis at room temperature. nih.gov
Metal-Organic Frameworks (MOFs): These materials can serve as highly active and regenerable catalysts. nih.gov
Electrocatalysis: A copper-electrocatalytic azidation and subsequent denitrogenative annulation has been reported for the construction of quinoxaline frameworks with low catalyst loading. acs.org
Photocatalysis: Visible-light photoredox catalysis has been employed for the C-H functionalization of quinoxalin-2(1H)-ones. researchgate.net
These advanced methods not only improve the efficiency and environmental friendliness of the synthesis but also enable the creation of novel quinoxaline derivatives with unique properties. researchgate.net
Molecular and Cellular Mechanism of Action Studies of 2 Piperazin 1 Yl Quinoxaline Hydrochloride
Investigations into Receptor Ligand Binding and Modulation
The interaction of 2-piperazin-1-yl-quinoxaline hydrochloride and its derivatives with various receptor systems has been a subject of scientific inquiry, revealing a range of activities from antagonism at serotonin (B10506) receptors to potential modulation of GABAergic systems.
While direct studies on this compound are limited, research into structurally related piperazine- and quinoxaline-containing compounds suggests potential interactions with the γ-aminobutyric acid type A (GABAA) receptor system. A series of imidazo[1,5-a]quinoxaline (B8520501) piperazine (B1678402) ureas has demonstrated high affinity for the GABAA/benzodiazepine receptor complex. nih.gov These analogs exhibit a spectrum of efficacies, from inverse agonists to full agonists, with many acting as partial agonists. nih.gov Notably, some of these compounds displayed a bell-shaped dose-response curve at the α1β2γ2 subtype, indicating complex modulatory effects. nih.gov The presence of the piperazine substituent in these quinoxaline (B1680401) derivatives was found to be crucial for achieving good central nervous system penetration and a long duration of action. nih.gov Further research is necessary to determine if this compound itself shares these GABAergic activities.
The quinoxaline scaffold is a known pharmacophore for serotonin 5-HT3 receptor antagonists. Studies on a variety of piperazinylquinoxaline derivatives have established their antagonistic activity at this receptor. For instance, (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone, an analog of the title compound, exhibited a pA2 value of 7.3, which is greater than that of the established 5-HT3 antagonist ondansetron (B39145) (pA2 of 6.9). thepharmajournal.com Another related compound, (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone, also demonstrated potent 5-HT3 receptor antagonism with a pA2 value of 7.5. nih.gov The pA2 value is a measure of the potency of an antagonist; a higher pA2 value indicates a stronger binding affinity and more potent antagonism. These findings suggest that the 2-piperazin-1-yl-quinoxaline moiety is a key structural feature for 5-HT3 receptor blockade.
Table 1: 5-HT3 Receptor Antagonistic Activity of 2-Piperazin-1-yl-quinoxaline Analogs
| Compound | pA2 Value | Reference |
| (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone | 7.3 | thepharmajournal.com |
| (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone | 7.5 | nih.gov |
| Ondansetron (Reference) | 6.9 | thepharmajournal.com |
Currently, there is a lack of publicly available scientific literature detailing any investigation into the modulatory effects of this compound on the G Protein-Coupled Estrogen Receptor (GPER).
Enzyme Inhibition and Activation Profiling
The inhibitory activity of 2-piperazin-1-yl-quinoxaline derivatives against various enzymes, particularly kinases, has been explored, revealing potential for therapeutic applications.
Derivatives of 2-piperazin-1-yl-quinoxaline have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. nih.govnih.govnih.gov Several studies have synthesized and evaluated series of quinoxaline-based compounds, demonstrating their ability to inhibit VEGFR-2 kinase activity at nanomolar concentrations. For example, certain nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivatives displayed IC50 values ranging from 3.4 to 6.8 nM against VEGFR-2. nih.gov Another study on new quinoxaline-2(1H)-ones reported IC50 values in the range of 0.75 to 1.36 μM for VEGFR-2 inhibition. nih.gov The synthesis of 2-chloro-3-(piperazin-1-yl)quinoxaline is a key step in the creation of these potent VEGFR-2 inhibitors. nih.gov
There is no available data on the inhibition of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4-kinase) by this compound.
Table 2: VEGFR-2 Inhibitory Activity of Selected Quinoxaline Derivatives
| Compound Class | Derivative Example | IC50 (nM) vs. VEGFR-2 | Reference |
| nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline | Compound 25d | 3.4 ± 0.3 | nih.gov |
| nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline | Compound 25e | 4.1 ± 0.4 | nih.gov |
| nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline | Compound 27e | 6.8 ± 0.5 | nih.gov |
| Quinoxaline-2(1H)-one | Compound 11g | 750 | nih.gov |
| Quinoxaline-2(1H)-one | Sorafenib (Reference) | 1290 | nih.gov |
There is no specific information in the reviewed literature regarding the direct inhibition of carbonic anhydrase IX (CA9) by this compound. However, studies on other piperazine-containing compounds have shown varied effects on different carbonic anhydrase isoforms, with some acting as activators rather than inhibitors. nih.govresearchgate.netnih.gov
Similarly, while some quinoxaline-based compounds have been investigated as potential Topoisomerase II inhibitors, there is no direct evidence to suggest that this compound possesses this activity. nih.gov The development of quinoxaline derivatives as Topoisomerase II inhibitors remains an area of interest in anticancer research. nih.gov
Intracellular Pathway Perturbation and Cellular Responses of this compound
Studies on this compound and related quinoxaline compounds have revealed significant interactions with fundamental intracellular pathways, leading to a range of cellular responses. These perturbations are central to their biological activities and encompass DNA damage, modulation of cell cycle and apoptosis, regulation of redox balance, and interference with microbial processes.
DNA-Damaging Effects and Related Cellular Stress Responses
Quinoxaline derivatives have been identified as potential DNA-damaging agents. The genotoxic potential of compounds with a similar piperazine-pyrazine core structure has been demonstrated, showing that the compound can become reactive after metabolic activation. nih.gov This bioactivated intermediate is capable of covalently binding to DNA, suggesting a mechanism for genotoxicity. nih.gov
The process of DNA damage by some heterocyclic amines related to quinoxalines can be intricate, involving oxidative mechanisms. For instance, the N-hydroxy metabolite of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) has been shown to induce Cu(II)-mediated DNA damage, which includes the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine, a marker of oxidative DNA damage. nih.gov This process is significantly enhanced by the presence of endogenous reductants like NADH and involves the generation of hydrogen peroxide (H2O2) and the participation of Cu(I) ions. nih.gov This suggests that beyond simple adduct formation, oxidative stress plays a critical role in the DNA damage inflicted by these compounds. nih.gov The DNA cleavage often occurs preferentially at thymine (B56734) and cytosine residues. nih.gov Broadly, drugs that function as alkylating agents can damage DNA by attaching alkyl groups to DNA bases, which interferes with DNA synthesis and transcription, or by cross-linking DNA strands, which prevents the DNA from separating for replication. nih.gov
Modulation of Cell Cycle Progression and Apoptosis Induction
Quinoxaline derivatives are recognized as significant inducers of apoptosis in cancer cells, making them a point of focus for developing target-oriented chemotherapeutics. nih.gov The cytotoxic effects of some piperazine-quinoline derivatives are attributed to the induction of apoptosis through various signaling pathways.
Different derivatives, however, exhibit varied effects on the cell cycle. For example, certain quinolinequinones linked to piperazine were found to inhibit cancer cell proliferation through cell cycle arrest. nih.gov Specifically, new ciprofloxacin (B1669076) derivatives incorporating a piperazinyl moiety have been shown to induce a dose-dependent arrest at the G2/M phase of the cell cycle in non-small cell lung cancer cells. researchgate.net This arrest was linked to the p53/p21 dependent pathway, as the compound increased the expression of p53 and p21 proteins while decreasing levels of cyclin B1 and Cdc2. researchgate.net Similarly, certain 2-(benzimidazol-2-yl)quinoxalines with N-methylpiperazine groups have demonstrated the ability to induce mitochondrial apoptosis. acs.org
Conversely, not all related compounds affect the cell cycle. Studies on one series of piperazine-quinoline derivatives found that they did not significantly affect cell cycle arrest or induce apoptosis at the tested concentrations. derpharmachemica.com This highlights the structural specificity required for these cellular responses.
Table 1: Effects of Quinoxaline and Related Derivatives on Cell Cycle and Apoptosis
| Compound Class | Cell Line | Effect | Mechanism/Pathway | Reference |
|---|---|---|---|---|
| Piperazine-linked Quinolinequinones | ACHN (Renal Cancer) | Cell Cycle Arrest | Inhibition of proliferation | nih.gov |
| Piperazinyl Ciprofloxacin Derivatives | A549 (Lung Cancer) | G2/M Phase Arrest | p53/p21 dependent pathway | researchgate.net |
| 2-(Benzimidazol-2-yl)quinoxalines | A549 (Lung Cancer) | Mitochondrial Apoptosis | Not specified | acs.org |
Regulation of Autophagic Processes
Based on the available research, there is limited specific information detailing the direct role of this compound or its close derivatives in the regulation of autophagic processes. While these compounds extensively influence apoptosis and cellular stress, their interaction with autophagy pathways is not a prominently documented mechanism of action in the provided sources.
Impact on Redox Homeostasis
The quinoxaline scaffold is implicated in modulating cellular redox homeostasis. Oxidative stress, which arises from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a key factor in cell death and is implicated in various pathologies. nih.govnih.gov
Certain quinoline (B57606) derivatives containing a piperazine moiety have been designed as iron chelators. nih.gov Iron can participate in the Fenton reaction, which generates highly reactive hydroxyl radicals, leading to oxidative stress and cell death. nih.gov By sequestering free iron, these compounds can potentially prevent the induction of oxidative stress. nih.gov Furthermore, a series of 1,4-disubstituted piperazine-2,5-dione derivatives were shown to protect neuronal cells from hydrogen peroxide-induced oxidative damage. nih.gov The protective mechanism of one such derivative involved decreasing ROS production, stabilizing the mitochondrial membrane potential to inhibit apoptosis, and activating cell survival pathways via an IL-6/Nrf2 positive-feedback loop. nih.gov This indicates a sophisticated interplay between the compound and the cell's endogenous antioxidant response systems.
Interaction with Microbial and Parasitic Cellular Processes
Derivatives of 2-piperazin-1-yl-quinoxaline are noted for their significant antimicrobial and antiparasitic activities, targeting various cellular processes in pathogens. nih.govnih.govmdpi.comresearchgate.net
In the realm of mycology, piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives have been evaluated for their ability to counteract drug resistance in Candida albicans. nih.gov A key mechanism of resistance in this fungus is the active efflux of antifungal drugs by membrane transporters like CaCdr1p and CaMdr1p. nih.gov Several of these quinoxaline derivatives were found to be dual inhibitors of these efflux pumps. nih.gov By inhibiting these transporters, the compounds can restore the efficacy of conventional antifungal agents like fluconazole, demonstrating a synergistic effect and chemosensitization. nih.gov
The antibacterial activity of quinoxaline derivatives has been demonstrated against a spectrum of Gram-positive and Gram-negative bacteria. mdpi.com For instance, newly synthesized 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides showed potent activity, with Listeria monocytogenes being particularly sensitive. nih.govresearchgate.net Notably, some of these compounds were more potent than ampicillin (B1664943) against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains of Escherichia coli and Pseudomonas aeruginosa. nih.gov
Regarding antiparasitic action, related heterocyclic compounds have shown efficacy against parasites like Toxoplasma gondii. nih.gov While this study focused on piperine, its findings highlight the potential of piperazine-containing structures to reduce parasitic multiplication in a dose-dependent manner. nih.gov
Table 2: Antimicrobial and Antiparasitic Activity of Quinoxaline Derivatives
| Compound Class | Target Organism | Effect | Mechanism of Action | Reference |
|---|---|---|---|---|
| Piperazinyl-pyrrolo[1,2-a]quinoxalines | Candida albicans | Inhibition of Drug Efflux | Inhibition of CaCdr1p and CaMdr1p transporters | nih.gov |
| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | Listeria monocytogenes | Antibacterial | Not specified | nih.govresearchgate.net |
| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | MRSA, E. coli, P. aeruginosa | Antibacterial (potent) | Not specified | nih.gov |
| Symmetrically disubstituted quinoxalines | S. aureus, B. subtilis, E. coli | Significant Antibacterial Activity | Not specified | nih.gov |
Structure Activity Relationship Sar and Structural Modification Principles for 2 Piperazin 1 Yl Quinoxaline Hydrochloride Derivatives
Elucidation of Pharmacophoric Features of 2-Piperazin-1-yl-quinoxaline Hydrochloride
The biological activity of 2-piperazin-1-yl-quinoxaline derivatives is intrinsically linked to the specific combination of its two core heterocyclic systems: the quinoxaline (B1680401) ring and the piperazine (B1678402) moiety. This combination creates a distinct pharmacophore capable of interacting with diverse biological targets.
The fundamental pharmacophoric features are:
The Quinoxaline Core : This bicyclic aromatic system, composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, provides an electron-deficient aromatic framework. Its planar geometry is crucial for stacking interactions, such as π-π stacking, within the binding pockets of target proteins. researchgate.net
The Piperazine Ring : Attached at the 2-position of the quinoxaline core, the piperazine ring introduces basic nitrogen atoms. The presence of a basic, often tertiary, nitrogen substituent at this position has been identified as important for the inhibitory activity of these compounds against targets like c-Met receptor tyrosine kinases. nih.gov This nitrogen atom can act as a hydrogen bond acceptor or participate in ionic interactions, which are critical for anchoring the ligand to its biological target.
The Linkage : The direct bond between the C-2 of the quinoxaline and the N-1 of the piperazine ring establishes the spatial relationship between the aromatic and saturated heterocyclic components.
Studies on various derivatives have confirmed that the fusion of these two rings into a single scaffold is a favorable strategy for developing potent antagonists for receptors like the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. researchgate.net The combination of a hydrogen bond donor/acceptor site (piperazine) with the rigid quinoxaline structure is a recurring theme in the design of biologically active molecules. researchgate.net
Impact of Substituent Position and Nature on Biological Activity
Systematic modifications of the 2-piperazin-1-yl-quinoxaline scaffold have revealed that both the position and the chemical nature of substituents dramatically influence biological activity, potency, and selectivity.
Substitutions on the Piperazine Ring: Modifications to the piperazine ring, particularly at the N-4 position, have been extensively explored.
In a series of derivatives designed as PI3Kα inhibitors, introducing a 3-methylpiperazine group resulted in a compound with an IC50 of 0.059 mM.
For ligands targeting 5-HT3 receptors, a methyl group at the N-4 position of the piperazine ring was a common feature in a series of compounds that could discriminate between 5-HT3A and 5-HT3AB receptor subtypes. nih.gov
In the development of antitumor agents, 2-(benzimidazol-2-yl)quinoxalines bearing N-methylpiperazine substituents demonstrated promising activity across a wide range of cancer cell lines. nih.gov
Substitutions on the Quinoxaline Ring: The quinoxaline core offers several positions for substitution, and changes here significantly modulate activity.
Position 3: In one study, introducing an aliphatic linker at the C-3 position was found to be essential for anticancer activity, whereas an N-linker decreased activity. mdpi.com
Positions 6 and 7: The addition of electron-withdrawing groups can enhance activity. For instance, a mixture of 6- and 7-(4-methylpiperazin-1-yl) substituted 2-(benzimidazol-2-yl)quinoxalines showed highly selective cytotoxic effects against human lung adenocarcinoma. nih.gov Similarly, 6,7-dichloro substitution has been explored in the synthesis of 5-HT3 receptor ligands. nih.gov
General Substituent Effects: For PI3Kα inhibition, adding electron-withdrawing groups such as 4-bromophenylsulfonyl or 4-methoxyphenylsulfonyl enhanced inhibitory activity, attributed to improved binding within the ATP pocket. In contrast, for other anticancer derivatives, replacing an electron-releasing group like methoxy (B1213986) (OCH₃) with an electron-withdrawing group like chlorine (Cl) was found to decrease activity. mdpi.com
The following table summarizes the impact of various substitutions on the biological activity of 2-piperazin-1-yl-quinoxaline derivatives based on reported research findings.
| Core Scaffold | Substituent | Position | Target/Activity | Observed Effect | Reference(s) |
| 2-Piperazinyl Quinoxaline | 4-Bromophenylsulfonyl | N/A | PI3Kα Inhibition | Enhanced activity (IC50: 40 nM) | |
| 2-Piperazinyl Quinoxaline | 3-Methylpiperazine | Piperazine Ring | PI3Kα Inhibition | Active (IC50: 0.059 mM) | |
| 3-(4-methylpiperazin-1-yl)quinoxaline | 2-Amino | Quinoxaline Ring | 5-HT3A Receptor | 11-fold selectivity for 5-HT3A | nih.gov |
| 2-(4-methylpiperazin-1-yl)quinoxaline | H (unsubstituted) | Quinoxaline Ring | 5-HT3AB Receptor | 8.3-fold selectivity for 5-HT3AB | nih.gov |
| 2-(benzimidazol-2-yl)quinoxaline | N-Methylpiperazine | Quinoxaline (Pos. 6/7) | Anticancer (A549 cells) | Highly selective cytotoxic effect | nih.gov |
| Quinoxaline Derivative | Isopropyl group | Quinoxaline (R₂) | Anticancer | Increased activity | mdpi.com |
| Quinoxaline Derivative | OCH₃, OC₂H₅ groups | Quinoxaline (R₂) | Anticancer | Decreased activity | mdpi.com |
Conformational Analysis and Ligand-Target Recognition in this compound Analogues
X-ray crystallographic studies of related derivatives show that the quinoxaline ring system is generally planar, while the piperazine ring adopts a stable chair conformation. vulcanchem.com This specific spatial arrangement is crucial for facilitating interactions with biological targets. vulcanchem.com
Conformational analysis of substituted piperazines suggests that an axial orientation of substituents can be preferred and can place key functional groups in a precise orientation for optimal receptor binding. nih.gov For example, in α7 nicotinic acetylcholine (B1216132) receptor agonists, an axial orientation of piperazine substituents was found to place basic and pyridyl nitrogens in a spatial arrangement that mimics the natural ligand nicotine, which is critical for binding. nih.gov
Molecular docking and dynamics simulations provide further insight into ligand-target recognition.
Studies on novel 2-piperazinyl quinoxaline derivatives as anticancer agents suggest that these compounds can fit effectively into the catalytic cavity of the c-Kit tyrosine kinase receptor and the binding pocket of P-glycoprotein. nih.govsemanticscholar.org
In a series of piperazinyl quinazolin-4-(3H)-one derivatives targeting the α2δ-1 subunit of voltage-gated calcium channels, the activity was found to reside specifically in the R enantiomer of the side chain, highlighting the importance of stereochemistry for precise ligand-target recognition. nih.gov
The interaction often involves a combination of forces, including hydrogen bonds formed by the piperazine nitrogens and π-π stacking interactions involving the planar quinoxaline ring with aromatic residues in the target's binding site. researchgate.net
Structure-Property Relationship Studies Pertaining to Biological Interaction
The relationship between a molecule's structure and its physicochemical properties (structure-property relationship) is critical, as these properties govern its absorption, distribution, metabolism, and excretion (ADME), which are essential for its ultimate biological effect.
A key property for any potential therapeutic agent is water solubility. The parent compound, 2-piperazin-1-yl-quinoxaline, is often formulated as a hydrochloride salt. This salt formation significantly enhances water solubility, a property that is critical for bioavailability in pharmaceutical applications. vulcanchem.com
Lipophilicity is another crucial factor. In the development of ligands for the α2δ-1 subunit of voltage-gated calcium channels, researchers modified a quinazolinone scaffold to a pyrido[4,3-d]pyrimidin-4(3H)-one. This change was implemented to reduce lipophilicity, which in turn led to a lead compound with high selectivity over the related α2δ-2 subunit, potentially improving its safety profile. nih.gov
Furthermore, the development of novel hybrid compounds has shown that linking the 2-piperazinyl quinoxaline core to other pharmacologically active moieties, such as isatin-based metformin (B114582) Schiff bases, can lead to agents with multi-target capabilities. nih.gov These complex structures are designed to interact with multiple biological pathways simultaneously, which can be an effective strategy in areas like cancer chemotherapy. nih.govsemanticscholar.org
Advanced Analytical and Spectroscopic Characterization of 2 Piperazin 1 Yl Quinoxaline Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 2-Piperazin-1-yl-quinoxaline hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the quinoxaline (B1680401), piperazine (B1678402), and hydrochloride components.
Detailed research findings from ¹H NMR spectroscopy would reveal characteristic signals for the protons on the quinoxaline ring, typically appearing in the aromatic region (δ 7.2–8.1 ppm). The protons of the piperazine ring would exhibit signals in the aliphatic region, often as multiplets due to their non-equivalent environments. Specifically, the four protons on the piperazine ring adjacent to the quinoxaline moiety and the four protons at the other end of the piperazine ring would have distinct chemical shifts.
Furthermore, dynamic NMR studies, particularly temperature-dependent ¹H NMR spectroscopy, are crucial for conformational analysis. nih.govbeilstein-journals.org Piperazine rings are known to undergo chair-to-chair interconversion. nih.gov In the case of N-substituted piperazines, this process can be observed through the coalescence of signals at specific temperatures, allowing for the calculation of the activation energy barriers (ΔG‡) for ring inversion. nih.govrsc.org For N-acyl or N-aryl piperazines, a second conformational process arises from the restricted rotation around the N-C amide or N-aryl bond, which also has a measurable energy barrier. nih.govbeilstein-journals.orgrsc.org These studies provide insight into the molecule's flexibility and preferred conformation in solution.
Interactive Data Table: Representative ¹H NMR Chemical Shifts for 2-Piperazin-1-yl-quinoxaline Moiety
| Protons | Chemical Shift (δ, ppm) Range | Multiplicity |
|---|---|---|
| Quinoxaline Aromatic Protons | 7.2 - 8.1 | m |
| Piperazine CH₂ (adjacent to Quinoxaline) | 3.5 - 4.0 | t or m |
| Piperazine CH₂ (distal from Quinoxaline) | 2.8 - 3.2 | t or m |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. m = multiplet, t = triplet, s = singlet.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula with high accuracy.
The mass spectrum would show a molecular ion peak [M+H]⁺ corresponding to the protonated free base. The fragmentation pattern observed in MS/MS experiments provides a fingerprint of the molecule. Common fragmentation pathways for piperazine derivatives involve the cleavage of the piperazine ring and the bonds connecting it to the quinoxaline scaffold. researchgate.net Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. For instance, the fragmentation of a related compound, 2-chloro-3-(piperazin-1-yl)quinoxaline, would be expected to show characteristic losses of fragments of the piperazine ring. uni.lu
Interactive Data Table: Predicted m/z for Adducts of a Related Quinoxaline Derivative
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 249.09015 |
| [M+Na]⁺ | 271.07209 |
| [M+K]⁺ | 287.04603 |
Data based on 2-chloro-3-(piperazin-1-yl)quinoxaline. uni.lu The m/z values for 2-Piperazin-1-yl-quinoxaline would differ based on its exact molecular weight.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display a series of absorption bands corresponding to the vibrational frequencies of its specific bonds.
Key characteristic absorptions would include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. pressbooks.pub
Aliphatic C-H stretching: From the piperazine ring, appearing in the 2850-2960 cm⁻¹ region. openstax.org
N-H stretching: A broad band in the 3300-3500 cm⁻¹ range, characteristic of the protonated amine (hydrochloride salt). pressbooks.pubopenstax.org
C=N and C=C stretching: From the quinoxaline ring, in the 1500-1650 cm⁻¹ region.
C-N stretching: Vibrations for the amine C-N bonds would be found in the fingerprint region, typically around 1200-1350 cm⁻¹.
Aromatic C-H bending: Out-of-plane bending vibrations in the 650-1000 cm⁻¹ region can give information about the substitution pattern of the aromatic ring. pressbooks.pub
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Ammonium Salt) | 3300 - 3500 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=N, C=C Stretch (Aromatic) | 1500 - 1650 | Medium to Strong |
| C-N Stretch | 1200 - 1350 | Medium |
X-ray Crystallography for Solid-State Structure Determination
A crystallographic study would reveal the crystal system (e.g., monoclinic, triclinic) and space group. nih.govresearchgate.netmdpi.com It would confirm the chair conformation of the piperazine ring and the planarity of the quinoxaline ring system. researchgate.netunimi.it Furthermore, it would provide detailed insights into the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding between the piperazinium cation and the chloride anion, as well as potential π-π stacking interactions between the quinoxaline rings of adjacent molecules. nih.govmdpi.comresearchgate.net
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed.
For a non-volatile and polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) would be the method of choice. nih.govresearchgate.net A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net A UV detector would be used for quantification, as the quinoxaline chromophore absorbs strongly in the UV region. This method would be validated for parameters such as linearity, precision, accuracy, and robustness to ensure reliable purity determination. nih.govresearchgate.net
Gas chromatography could also be developed, particularly for the analysis of volatile impurities or starting materials used in the synthesis, such as piperazine itself. researchgate.net
Other Advanced Techniques (e.g., SEM, TEM, TGA, EDS, BET, VSM, Flow Cytometry)
While less common for the routine characterization of a small organic molecule, other advanced techniques can provide specialized information:
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are used to study the morphology and size of particles. For this compound, SEM could be used to visualize the crystal habit and surface topography of the solid material.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It would be used to determine the thermal stability of the compound and to identify the temperature at which it begins to decompose. It can also quantify the presence of solvent or water molecules in the crystal lattice.
Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS provides elemental analysis of a sample. It could be used to confirm the presence of carbon, nitrogen, and chlorine in the compound.
Brunauer-Emmett-Teller (BET) Analysis: This technique measures the specific surface area of a material. While more commonly applied to porous materials, it could be used to characterize the surface properties of the solid powder.
Vibrating Sample Magnetometry (VSM): VSM is used to measure the magnetic properties of a material. This technique would not be applicable unless the compound was designed to have specific magnetic properties, which is not typical for this class of molecules.
Flow Cytometry: This technique is used for analyzing the characteristics of cells or particles as they pass through a laser beam. Its application would be relevant in a biological context, for instance, to study the uptake of the compound by cells, rather than for its intrinsic chemical characterization.
Computational Chemistry and Rational Drug Design Approaches for 2 Piperazin 1 Yl Quinoxaline Hydrochloride
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are pivotal in predicting the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery pipeline.
While specific QSAR studies focusing exclusively on 2-Piperazin-1-yl-quinoxaline hydrochloride are not extensively documented in publicly available literature, research on closely related 2-piperazinyl-quinoxaline derivatives highlights the utility of this approach. For instance, a QSAR study on a series of 2-(4-methylpiperazin-1-yl)quinoxaline derivatives as human histamine (B1213489) H4 receptor (H4R) ligands demonstrated the importance of certain structural features for binding affinity. The study identified key molecular descriptors, such as the path/walk 4-Randic shape index (PW4), mean square distance (MSD) index, and various topological charges and atomic properties, that influence the binding affinity of these compounds to the H4R. The models developed showed a strong predictive capability, underscoring the potential of QSAR to guide the synthesis of more potent H4R antagonists based on the 2-piperazinyl-quinoxaline scaffold.
The general process of a QSAR study involves several key steps, as outlined in the table below:
| Step | Description |
| Data Set Selection | A series of compounds with a common structural scaffold (e.g., 2-piperazinyl-quinoxaline) and their corresponding measured biological activities (e.g., IC50 values) are collected. |
| Descriptor Calculation | A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as 1D, 2D, or 3D descriptors. |
| Model Development | Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. |
| Model Validation | The predictive power of the developed QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. |
These models can provide valuable insights into the structural requirements for a desired biological activity, facilitating the rational design of new derivatives of 2-piperazin-1-yl-quinoxaline with enhanced potency and selectivity.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its biological target at an atomic level. These methods are crucial for understanding the mechanism of action of a drug candidate and for optimizing its interactions with the target protein.
Studies on derivatives of 2-piperazin-1-yl-quinoxaline have effectively utilized these techniques to explore their therapeutic potential. For example, in a study of novel 2-piperazinyl-quinoxaline derivatives with anti-proliferative activities, molecular docking was employed to investigate their binding modes within the catalytic cavity of the c-Kit tyrosine kinase receptor and the binding pocket of P-glycoprotein. researchgate.netnih.govrsc.org The results of these docking studies, often expressed as a docking score, indicate the predicted binding affinity of the compound to the target.
MD simulations further enhance the understanding obtained from docking by providing insights into the dynamic behavior of the ligand-protein complex over time. These simulations can reveal the stability of the binding pose, the flexibility of the ligand and protein, and the key interactions that contribute to the binding affinity. For the aforementioned 2-piperazinyl-quinoxaline derivatives, MD simulations suggested that the hybrid compounds could be stably wrapped within the catalytic cavity of their target proteins. researchgate.netnih.govrsc.org
The table below summarizes the key findings from a representative molecular docking study on a 2-piperazinyl-quinoxaline derivative:
| Parameter | Finding |
| Target Protein | c-Kit tyrosine kinase receptor |
| Binding Site | Catalytic cavity |
| Key Interactions | Hydrogen bonds, hydrophobic interactions, and π-stacking interactions with specific amino acid residues in the binding pocket. |
| Docking Score | Favorable negative value, indicating a strong predicted binding affinity. |
These computational insights are invaluable for structure-based drug design, allowing for the modification of the 2-piperazin-1-yl-quinoxaline scaffold to improve its binding affinity and specificity for a given target.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds with the desired biological activity, a process known as virtual screening.
For the 2-piperazin-1-yl-quinoxaline scaffold, pharmacophore models can be developed based on the known active compounds or the structure of the target's binding site. These models can help in identifying new derivatives with potentially improved activity. For instance, a pharmacophore model for a series of 2-piperazinyl-quinoxaline derivatives might include features such as an aromatic ring system from the quinoxaline (B1680401) core, a hydrogen bond acceptor from the piperazine (B1678402) nitrogen, and other specific features depending on the substituents.
Virtual screening using such a pharmacophore model can rapidly identify a smaller, more manageable set of candidate molecules from vast chemical libraries for further experimental testing. This approach significantly accelerates the hit identification phase of drug discovery.
In Silico ADMET Predictions and Their Implications for Compound Optimization
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success in clinical trials. In silico ADMET prediction models use computational methods to estimate these properties early in the drug discovery process, helping to identify and filter out compounds with unfavorable ADMET profiles.
For 2-piperazin-1-yl-quinoxaline and its derivatives, in silico ADMET predictions can provide valuable information on properties such as:
Aqueous Solubility: The hydrochloride salt form of 2-piperazin-1-yl-quinoxaline is intended to improve its water solubility, a key factor for oral bioavailability.
Intestinal Absorption: Predictions can estimate the extent to which the compound will be absorbed from the gastrointestinal tract.
Blood-Brain Barrier Permeability: This is a crucial parameter for drugs targeting the central nervous system.
Metabolism: In silico tools can predict the likely metabolic pathways and the specific cytochrome P450 (CYP) enzymes involved in the metabolism of the compound.
Toxicity: Various toxicity endpoints, such as mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition), can be predicted.
The table below presents a hypothetical in silico ADMET profile for a 2-piperazin-1-yl-quinoxaline derivative, illustrating the type of data that can be generated:
| ADMET Property | Predicted Value/Classification | Implication for Optimization |
| Aqueous Solubility | Moderate to High | Favorable for oral formulation. |
| Caco-2 Permeability | Moderate | Potential for good intestinal absorption. |
| CYP2D6 Inhibition | Potential Inhibitor | Modify structure to reduce inhibition and potential drug-drug interactions. |
| hERG Inhibition | Low Risk | Favorable cardiovascular safety profile. |
| Mutagenicity (Ames test) | Non-mutagenic | Favorable safety profile. |
By integrating these in silico ADMET predictions into the design-synthesis-test cycle, medicinal chemists can proactively address potential liabilities of the 2-piperazin-1-yl-quinoxaline scaffold, leading to the development of safer and more effective drug candidates.
Future Perspectives and Emerging Research Avenues for 2 Piperazin 1 Yl Quinoxaline Hydrochloride
Identification of Novel Biological Targets and Therapeutic Applications
The 2-piperazin-1-yl-quinoxaline core and its derivatives have shown affinity for a diverse range of biological targets, suggesting a broad spectrum of potential therapeutic uses. Future research is poised to uncover new targets and expand upon these initial findings.
Anticancer Research: A significant area of opportunity lies in oncology. Derivatives of the 2-piperazinyl quinoxaline (B1680401) scaffold have exhibited potent anti-proliferative activities. nih.govrsc.org Molecular docking and dynamics simulations suggest that these compounds can interact with key targets in cancer progression, such as the c-Kit tyrosine kinase receptor and the P-glycoprotein (P-gp) drug efflux pump. nih.govrsc.org The ability to inhibit P-gp is particularly noteworthy, as this could lead to the development of agents that overcome multidrug resistance in cancer chemotherapy. nih.gov Furthermore, the quinoxaline structure is known to interact with nucleic acids, potentially causing DNA damage and inhibiting enzymes like topoisomerase and telomerase, which are critical for cancer cell survival. nih.govacs.org Research has identified derivatives with selective cytotoxicity against various cancer cell lines, including lung, ovarian, and prostate cancer. nih.govnih.gov
Antimicrobial and Antiviral Applications: The quinoxaline framework is a component of compounds with established activity against bacteria, fungi, and viruses. mdpi.comrsc.org For instance, derivatives have been developed as inhibitors of multidrug resistance pumps in Candida albicans, a clinically important fungus. nih.gov This suggests a potential role in combating drug-resistant fungal infections. The emergence of viral pathogens has also spurred investigation into quinoxalines as antiviral agents, including against respiratory viruses. rsc.org
Neuropharmacology and Other Areas: Beyond cancer and infectious diseases, some quinoxaline derivatives have been investigated for potential antidepressant activity. ekb.eg The structural similarity of the quinoxaline core to other neuroactive heterocyclic compounds supports further exploration in this domain. Additionally, research into related piperazine-containing scaffolds has identified activity against neglected tropical diseases like schistosomiasis, presenting another avenue for investigation. wellcomeopenresearch.org
Table 1: Potential Biological Targets and Therapeutic Applications
| Potential Target | Therapeutic Application | Research Finding | Citation |
|---|---|---|---|
| c-Kit Tyrosine Kinase | Anticancer | Molecular docking studies suggest derivatives bind to the catalytic cavity of the receptor. | nih.gov |
| P-glycoprotein (P-gp) | Anticancer (MDR reversal) | Derivatives show potential to inhibit this drug efflux pump, a key mechanism of multidrug resistance. | nih.gov |
| DNA/Topoisomerase | Anticancer | The quinoxaline structure can form complexes with nucleic acids, leading to DNA damage and topoisomerase poisoning. | nih.govacs.org |
| Candida albicans Efflux Pumps | Antifungal | Derivatives can inhibit CaCdr1p and CaMdr1p transporters, reversing drug resistance. | nih.gov |
| Viral Proteases | Antiviral | Quinoxaline derivatives have been studied as potential inhibitors of viral proteases, such as that of SARS-CoV-2. | rsc.org |
Development of Advanced Synthetic Methodologies
The synthesis of 2-piperazin-1-yl-quinoxaline and its analogs is crucial for enabling further research. While traditional methods exist, the future lies in developing more efficient, cost-effective, and environmentally friendly synthetic strategies.
Green Chemistry Approaches: Recent advancements have focused on green synthesis protocols. One innovative method employs a magnetic nanocatalyst (hercynite sulfaguanidine-SA) in a one-pot, multi-component reaction to produce 2-piperazinyl quinoxaline derivatives. nih.govrsc.org This approach offers high yields and utilizes an eco-friendly, reusable catalyst, aligning with the principles of green chemistry. nih.gov
Cross-Coupling Reactions: The Buchwald-Hartwig cross-coupling reaction has proven to be a powerful tool for synthesizing piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives. nih.gov This palladium-catalyzed amination allows for the efficient formation of the crucial carbon-nitrogen bond between the quinoxaline core and the piperazine (B1678402) ring. This methodology is versatile and can be adapted to create a wide library of derivatives for structure-activity relationship (SAR) studies. nih.gov
Table 2: Comparison of Advanced Synthetic Methodologies
| Methodology | Description | Advantages | Citation |
|---|---|---|---|
| Green Synthesis | Utilizes a reusable magnetic nanocatalyst in a one-pot, multicomponent reaction. | High yields, eco-friendly, non-toxic, economical, easy workup. | nih.govrsc.org |
| Buchwald-Hartwig Coupling | A palladium-catalyzed cross-coupling reaction to form the C-N bond between the quinoxaline and piperazine rings. | High efficiency, good functional group tolerance, allows for broad structural diversification. | nih.gov |
| Optimized Nucleophilic Aromatic Substitution | Refinement of traditional methods involving the reaction of a halogenated quinoxaline with piperazine. | Well-established chemistry, potential for cost-reduction and scalability through process optimization. | mdpi.comnih.govvulcanchem.com |
Integration of Multi-Omics Data in Mechanistic Studies
Understanding the precise mechanism of action of 2-piperazin-1-yl-quinoxaline hydrochloride is a critical future challenge. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to achieve this. nih.gov By analyzing the global changes within a cell or organism upon exposure to the compound, researchers can gain a comprehensive view of its biological effects. bohrium.com
Future studies could employ proteomics to identify the direct protein binding partners of the compound, confirming predicted targets like c-Kit and discovering novel ones. nih.gov Transcriptomics (RNA-seq) can reveal the downstream effects on gene expression, identifying entire cellular pathways that are perturbed. This approach can help elucidate why the compound shows selective cytotoxicity against certain cancer cells or how it modulates neuronal function. nih.gov Metabolomics can provide a snapshot of the metabolic changes induced by the compound, offering further clues into its mechanism.
This data-driven approach allows for the construction of detailed molecular networks that can predict compound activity and potential off-target effects. nih.govbohrium.com The use of computational tools and artificial intelligence to analyze these large datasets will be essential for identifying complex patterns and generating new hypotheses for targeted experimental validation. nih.gov
Exploration of New Formulation Strategies for Research Utility
For a compound to be a useful research tool, and eventually a potential therapeutic, it must have appropriate physicochemical properties. The hydrochloride salt form of 2-piperazin-1-yl-quinoxaline is a conventional strategy used to enhance aqueous solubility, which is critical for many biological assays.
Looking forward, advanced formulation strategies could further enhance the research utility of this compound. Nanoformulations, such as liposomes or polymeric nanoparticles, could be explored to improve stability, control release, and potentially target the compound to specific tissues or cell types in preclinical models. For example, encapsulating the compound in nanoparticles could alter its pharmacokinetic profile, allowing for sustained exposure in in-vivo studies. While the use of magnetic nanoparticles has been reported in the synthesis of derivatives, their application in drug delivery formulations for this specific class of compounds remains an open area for future research. nih.gov These advanced formulations could be particularly valuable for investigating in-vivo efficacy and understanding the compound's behavior in a whole-organism context.
Challenges and Opportunities in this compound Research
The path forward for research on this compound is filled with both challenges and significant opportunities.
Challenges:
Target Selectivity: As with many kinase inhibitors and DNA-interacting agents, ensuring selectivity for cancer cells over healthy cells is a primary challenge. nih.govacs.org Future medicinal chemistry efforts will need to focus on designing derivatives that minimize off-target effects.
Synthetic Scalability: While novel green synthesis methods are promising, scaling them up for large-scale production can present new challenges that must be addressed to make research economically viable. nih.govnih.gov
Mechanistic Clarity: The broad range of potential biological activities necessitates sophisticated studies, such as the multi-omics approaches discussed, to clearly define the primary mechanism of action for any desired therapeutic effect. nih.gov
Opportunities:
Privileged Scaffold: The quinoxaline core is a well-validated "privileged structure," providing a robust starting point for developing new therapeutic agents. mdpi.comnih.gov
Multi-Targeting: The ability of derivatives to interact with multiple targets, such as inhibiting a cancer-driving kinase while also blocking a drug resistance pump, opens the door to developing multi-target therapies that could be more effective than single-target agents. nih.gov
Broad Applicability: The diverse biological activities reported for quinoxalines—from anticancer and antifungal to antiviral and neuropharmacological—provide a wealth of opportunities for exploration in numerous disease areas. mdpi.comrsc.orgekb.eg
Technological Advancement: The application of cutting-edge technologies, including advanced synthesis, computational modeling, and multi-omics analysis, can accelerate the research and development process, enabling a more rapid and rational design of next-generation compounds based on the 2-piperazin-1-yl-quinoxaline scaffold. nih.govnih.gov
Q & A
Q. What are the standard synthetic routes for 2-Piperazin-1-yl-quinoxaline hydrochloride, and what are their key experimental parameters?
While direct synthesis data for this compound is limited in the provided evidence, analogous methods for related piperazine-quinoxaline derivatives suggest plausible routes. For example:
- Nucleophilic substitution : Reacting halogenated quinoxaline (e.g., 2-chloroquinoxaline) with piperazine in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .
- Phosphorylation-mediated coupling : Using POCl₃ to activate hydroxyl groups on quinoxaline (e.g., quinoxaline-2-ol) before substitution with piperazine .
- Catalytic coupling : Employing palladium catalysts under microwave irradiation for efficient C–N bond formation .
Q. Key parameters :
- Molar ratios : Excess piperazine (1:1.2) to drive reaction completion.
- Solvent selection : Anhydrous DMF or acetonitrile to avoid hydrolysis.
- Post-synthesis treatment : Acidification with HCl to form the hydrochloride salt .
Q. Hypothetical Route Comparison :
| Route | Starting Material | Conditions | Yield Estimate |
|---|---|---|---|
| 1 | 2-Chloroquinoxaline | DMF, 90°C, 12h | ~60% |
| 2 | Quinoxaline-2-ol | POCl₃, reflux | ~45% |
| 3 | 2-Aminoquinoxaline | Pd catalysis, microwave | ~75% |
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- 1H/13C NMR : Confirm structural integrity in deuterated DMSO at 400 MHz; piperazine protons typically appear as broad singlets (δ 2.5–3.5 ppm) .
- HPLC : Assess purity using a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Retention time optimization is critical for resolving piperazine-related impurities .
- Mass spectrometry (ESI+) : Verify molecular weight (e.g., calculated m/z for C₁₂H₁₄ClN₅O) .
- XRPD : Identify polymorphs using Cu Kα radiation (2θ range 5–50°) .
Q. What are the stability considerations for storing this compound in laboratory settings?
- Storage conditions : Keep in airtight containers at room temperature (20–25°C) in a dry, ventilated environment to prevent hydrolysis .
- Incompatibilities : Avoid oxidizers (e.g., peroxides) due to risks of decomposition into toxic gases (e.g., HCl, CO) .
- Handling : Use desiccants (e.g., silica gel) in storage containers to minimize moisture uptake .
Advanced Questions
Q. How can researchers optimize reaction yields for this compound synthesis while minimizing byproduct formation?
- Parameter screening : Use design-of-experiments (DoE) to optimize temperature, solvent, and stoichiometry. For example, elevated temperatures (90–100°C) in DMF improve reaction kinetics but may increase side reactions .
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) can enhance coupling efficiency, reducing reaction time and byproducts .
- In-line monitoring : Employ FTIR or HPLC to track intermediate formation and adjust conditions in real time .
Q. What strategies are effective in resolving contradictions in reported solubility and stability data for this compound?
- Standardized protocols : Replicate solubility tests using OECD guidelines (e.g., shake-flask method) across solvents (water, ethanol, DMSO) at 25°C .
- Polymorph analysis : Use XRPD to determine if solubility discrepancies arise from crystalline vs. amorphous forms .
- Stress testing : Expose the compound to accelerated degradation conditions (40°C/75% RH) to identify instability triggers .
Q. How can computational modeling be integrated into the design of novel derivatives of this compound?
- Retrosynthesis tools : Leverage databases like REAXYS or Pistachio to predict feasible routes for introducing substituents (e.g., halogens, methyl groups) .
- Docking studies : Model interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives with enhanced binding affinity .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic prioritization .
Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound samples?
Q. How should researchers address the lack of ecological toxicity data for this compound?
- Predictive modeling : Use tools like EPI Suite to estimate biodegradation (e.g., BIOWIN) and bioaccumulation (e.g., BCFBAF) .
- Read-across analysis : Infer toxicity from structurally similar piperazine derivatives with established ecotoxicological profiles .
- Microcosm studies : Conduct lab-scale biodegradation assays with activated sludge to assess environmental persistence .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
